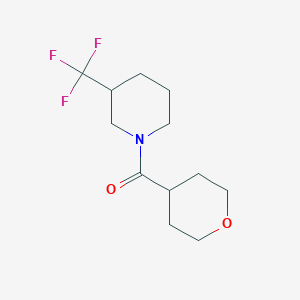

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

oxan-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO2/c13-12(14,15)10-2-1-5-16(8-10)11(17)9-3-6-18-7-4-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLJBEDJJHXOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Tetrahydropyran-4-Carboxylic Acid

Tetrahydropyran-4-carboxylic acid serves as a pivotal building block. It is typically synthesized via oxidation of tetrahydropyran-4-methanol or through Grignard reactions involving methyl tetrahydro-2H-pyran-4-carboxylate. For instance:

- Methyl tetrahydro-2H-pyran-4-carboxylate reacts with N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) to form the corresponding Weinreb amide.

- Subsequent treatment with methylmagnesium bromide yields 1-(tetrahydro-2H-pyran-4-yl)ethanone (75–81% yield).

- Oxidation of the acetyl group to the carboxylic acid is achieved using strong oxidizing agents (e.g., KMnO₄, CrO₃).

Conversion to Acid Chlorides and Weinreb Amides

The carboxylic acid is activated for subsequent reactions:

- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under anhydrous conditions.

- Weinreb amide synthesis : Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents like EDCI/HOBt.

Acylation of 3-(Trifluoromethyl)piperidine

Direct Acylation with Acid Chlorides

3-(Trifluoromethyl)piperidine reacts with tetrahydropyran-4-carbonyl chloride in the presence of a base (e.g., triethylamine, DMAP) to form the target ketone.

Reaction Conditions :

- Solvent: DCM or THF

- Temperature: 0°C to room temperature

- Base: Triethylamine (2.0–3.0 equiv)

Challenges :

- Secondary amines exhibit lower nucleophilicity than primary amines, necessitating prolonged reaction times or elevated temperatures.

- Competing side reactions (e.g., hydrolysis of the acid chloride) may reduce yields.

Optimization :

Coupling Agent-Mediated Acylation

Modern coupling agents enable direct amide bond formation between the carboxylic acid and amine:

Protocol :

- Tetrahydropyran-4-carboxylic acid (1.0 equiv), 3-(trifluoromethyl)piperidine (1.2 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF.

- Stir at room temperature for 12–24 hours.

Advantages :

- Bypasses the need for acid chloride preparation.

- Higher functional group tolerance compared to traditional methods.

Yield : 60–75% (estimated based on analogous couplings).

Weinreb Amide Route via Organometallic Intermediates

Synthesis of N-Methoxy-N-Methyltetrahydro-2H-pyran-4-carboxamide

The Weinreb amide is prepared via EDCI-mediated coupling of tetrahydropyran-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride .

Organometallic Addition to the Weinreb Amide

The critical step involves reacting the Weinreb amide with a lithium or Grignard reagent derived from 3-(trifluoromethyl)piperidine.

Challenges :

- Generating a stable organometallic species from 3-(trifluoromethyl)piperidine.

- Trifluoromethyl groups are electron-withdrawing, potentially deactivating the piperidine ring.

Proposed Solution :

- Deprotonation : Treat 3-(trifluoromethyl)piperidine with LDA or LiHMDS at -78°C to form a lithium amide.

- Nucleophilic attack : Add the Weinreb amide in THF, allowing the lithium species to react at low temperature.

Reaction Setup :

- Solvent: THF, -78°C to 0°C

- Organometallic: 1.2–1.5 equiv

- Workup: Quench with saturated NH₄Cl, extract with EtOAc, purify via silica chromatography.

Expected Yield : 50–65% (based on similar reactions).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Acylation | Simple, fewer steps | Low reactivity of secondary amines | 40–60% |

| Coupling Agents | Mild conditions, no acid chloride handling | Cost of reagents, purification challenges | 60–75% |

| Weinreb Amide Route | High selectivity, reliable for ketones | Requires specialized organometallic reagents | 50–65% |

Experimental Optimization and Troubleshooting

Enhancing Reactivity of 3-(Trifluoromethyl)piperidine

Purification Strategies

- Silica gel chromatography : Elute with gradients of ethyl acetate/hexanes (20–50%).

- Recrystallization : Use ethanol/water mixtures for final product crystallization.

Chemical Reactions Analysis

Types of Reactions

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Reduction reactions can yield alcohols or amines.

- Substitution : Participates in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include cerium ammonium nitrate for oxidation and lithium aluminum hydride for reduction. The resulting products depend on the specific conditions and reagents used during the reactions.

Medicinal Chemistry

- Pharmaceutical Development : The compound has potential as a lead structure in drug discovery, particularly in developing treatments for conditions mediated by serotonin receptors. It has been noted for its activity as a 5-HT4 receptor antagonist, which is relevant for treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) .

- Biochemical Assays : It can serve as a ligand in biochemical assays to study receptor interactions and signaling pathways, aiding in the understanding of various physiological processes.

- Therapeutic Applications : The compound's ability to modulate receptor activity suggests its use in managing neurological disorders, cognitive impairments, and pain management .

Synthetic Organic Chemistry

- Building Block : This compound is utilized as a building block in synthesizing more complex molecules, contributing to the development of novel compounds with desired biological activities .

- Chemical Synthesis : It plays a role in multi-step synthetic pathways, where its unique functional groups can be manipulated to produce derivatives with enhanced properties or activities.

Industrial Applications

- Fine Chemicals Production : The compound is valuable in the production of fine chemicals and materials due to its unique chemical structure and reactivity .

- Material Science : Its properties may also be explored for applications in material science, particularly in developing new polymers or coatings that require specific chemical characteristics.

Case Studies

- 5-HT4 Receptor Modulation : Research has demonstrated that compounds similar to (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exhibit significant activity at serotonin receptors, providing insights into their potential therapeutic uses .

- Synthesis Pathways : Studies have outlined synthetic routes involving this compound, showcasing its versatility and effectiveness as an intermediate in producing various biologically active molecules .

Mechanism of Action

The mechanism by which (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran and piperidine derivatives, such as:

- (tetrahydro-2H-pyran-4-yl)methanol

- (3-(trifluoromethyl)piperidin-1-yl)methanol

Uniqueness

What sets (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone apart is the combination of the tetrahydropyran ring and the trifluoromethyl-substituted piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, with the CAS number 2034512-31-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈F₃NO₂ |

| Molecular Weight | 265.27 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in critical biological pathways. The compound's structure suggests it may act as a ligand, modulating receptor activity and influencing downstream signaling pathways.

- Serotonin Receptor Modulation : Preliminary studies indicate that similar compounds in its class have shown activity at serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions .

- Inhibition of Enzymatic Activity : Research has suggested that derivatives of this compound may inhibit Class I PI3-kinase enzymes, which play a significant role in cancer biology by regulating cell growth and survival .

In Vitro Studies

In vitro assays have evaluated the efficacy of this compound against various biological targets:

- Anti-Tuberculosis Activity : A study involving high-throughput screening identified several analogs with promising activity against Mycobacterium tuberculosis. The compound's structural analogs exhibited significant inhibition percentages, suggesting potential as an anti-tubercular agent .

Pharmacological Profile

The pharmacological profile includes potential applications in treating conditions such as:

- Gastrointestinal Disorders : Due to its interaction with serotonin receptors, it may be beneficial for conditions like gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) by enhancing gastrointestinal motility .

- Neurological Disorders : Its modulation of neurotransmitter systems may also indicate utility in treating cognitive disorders and other central nervous system diseases .

Case Studies

- Case Study on Gastrointestinal Motility : A clinical trial evaluated the effects of a related compound on patients with functional dyspepsia. Results indicated improved gastric emptying times and reduced symptoms associated with dyspepsia, supporting the hypothesis that modulation of serotonin receptors can enhance gastrointestinal function .

- Anti-Cancer Research : In vitro studies demonstrated that compounds structurally related to this compound inhibited cell proliferation in various cancer cell lines by targeting PI3K pathways. This suggests a potential role in cancer therapy .

Q & A

Basic: What are the common synthetic routes for (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, and what key reagents are involved?

The synthesis typically involves coupling a tetrahydro-2H-pyran-4-yl moiety with a trifluoromethyl-substituted piperidine via a methanone linkage. Key steps include:

- Amide/Carbonyl Coupling : Use of coupling agents like EDCI or DCC to form the methanone bridge between the pyran and piperidine rings .

- Trifluoromethyl Introduction : Fluorination reactions using reagents such as Ruppert-Prakash reagent (TMSCF₃) or electrophilic fluorinating agents to install the CF₃ group on the piperidine ring .

- Solvent and Temperature Control : Reactions are conducted in anhydrous solvents (e.g., DCM, THF) under nitrogen at 0–25°C to minimize side reactions .

Key Reagents : TMSCF₃, EDCI, DCC, LAH (for reductions), and PPTS (for protecting group manipulations) .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Validation relies on:

- Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment (>95%) and TLC for reaction monitoring .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm the pyran (δ 3.5–4.5 ppm for oxygenated CH₂) and piperidine (δ 2.5–3.5 ppm for N-CH₂) environments. ¹⁹F NMR quantifies CF₃ integration (δ -60 to -70 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺) .

Advanced: What strategies optimize yield in the coupling step between tetrahydro-2H-pyran-4-yl and trifluoromethyl-piperidine moieties?

- Catalyst Screening : Use of DMAP or HOBt as catalysts to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 80°C) while maintaining yields >80% .

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates but may require rigorous drying to prevent hydrolysis .

Data Note : Conflicting reports exist on optimal solvent choice; DCM is preferred for moisture-sensitive steps, while THF is used for LAH-mediated reductions .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic profiles .

- Electron-Withdrawing Effects : Stabilizes adjacent transition states in nucleophilic substitution reactions, facilitating further derivatization (e.g., SNAr at the piperidine ring) .

- Crystallographic Challenges : The CF₃ group’s hydrophobicity complicates crystallization; co-solvents (e.g., tert-butanol) or co-crystallization agents (e.g., succinic acid) are recommended .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

- ¹H NMR Splitting Patterns : The pyran’s axial-equatorial proton splitting (J = 10–12 Hz) vs. piperidine’s chair conformation (J = 2–5 Hz) .

- IR Spectroscopy : Distinct carbonyl stretches (C=O at 1680–1720 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹) .

- X-ray Crystallography : Resolves spatial orientation of the CF₃ group (e.g., equatorial vs. axial) and confirms methanone linkage geometry .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by optimizing hydrogen bonds between the pyran oxygen and catalytic residues .

- MD Simulations : Assess stability of the CF₃ group in hydrophobic binding pockets over 100-ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Advanced: How are contradictory biological activity data resolved for this compound?

- Assay Replication : Cross-validate results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Structural Analog Testing : Compare with analogs lacking the CF₃ group to isolate its contribution to activity .

Basic: What safety precautions are critical when handling this compound?

- PPE : Nitrile gloves, goggles, and lab coats due to potential irritancy of fluorinated intermediates .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Waste Disposal : Segregate halogenated waste (CF₃-containing byproducts) per EPA guidelines .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/hexane) or continuous flow systems .

- Exotherm Management : Gradual addition of LAH in THF to prevent runaway reactions during reductions .

- Yield Drop Mitigation : Optimize stoichiometry (1.2–1.5 eq of coupling agents) and monitor water content (<50 ppm) .

Advanced: How does the compound’s logP correlate with its membrane permeability in cellular assays?

- Experimental logP : Measured via shake-flask (logP ~2.1) indicates moderate lipophilicity, suitable for passive diffusion .

- Permeability Assays : Caco-2 cell models show Papp values >1 × 10⁻⁶ cm/s, correlating with predicted logP .

- Structural Modifications : Adding polar groups (e.g., -OH to pyran) lowers logP but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.